4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H16ClN3 |
|---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
4-chloro-1-(4-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16ClN3/c1-6(2)4-7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12) |
InChI Key |
PDTOZKUNYBHMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Pyrazole Core
The pyrazole core can be synthesized using hydrazine derivatives and diketones. For example:
Step 2: Chlorination
The introduction of the chloro group on the pyrazole ring can be achieved through halogenation techniques. For instance:
Step 3: Alkylation
The addition of the alkyl group (4-methylpentan-2-yl) is carried out via alkylation reactions using appropriate alkylating agents. This step ensures the substitution at the desired position on the pyrazole ring.
Reaction Conditions and Optimization
Temperature Control
Temperature plays a critical role in each step:
Solvent Selection
Solvents such as toluene and acetonitrile are commonly used due to their ability to dissolve reactants effectively and facilitate layering during separation processes.
Catalysts
Catalysts such as palladium complexes may be required for specific coupling reactions, particularly if Suzuki coupling is involved in introducing substituents.
Yield and Purity Considerations
Yield Optimization
Reaction yields can be improved by:
Purification
Purification steps include:
- Crystallization using solvents like ethanol or methylene chloride.
- Column chromatography for isolating pure compounds.
Data Table: Key Parameters in Synthesis
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Pyrazole Formation | Methylhydrazine, diketone | 10–20 °C, toluene solvent | Intermediate Compound B |
| Chlorination | Hydrochloric acid | 85–90 °C | Chloro-substituted pyrazole |
| Alkylation | Alkylating agent | Controlled temperature | Final Compound |
| Purification | Ethanol/methylene chloride | Crystallization, filtration | High-purity product |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: 1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.
Substitution: 4-Amino-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study :
A study focused on the synthesis of pyrazole derivatives, including this compound, demonstrated its ability to inhibit specific enzymes linked to inflammation and cancer progression. The results indicated that modifications in the alkyl chain could enhance its biological activity.
Agrochemical Development
This compound is also explored in the field of agrochemicals, particularly as a herbicide or pesticide. Its ability to affect plant growth and pest resistance makes it valuable for agricultural applications.
Case Study :
Research showed that formulations containing this compound exhibited significant herbicidal activity against common weeds, suggesting its potential use in crop protection strategies.
The safety profile of this compound is crucial for its application in both pharmaceuticals and agrochemicals. Studies indicate that it poses certain risks, including skin irritation and acute toxicity upon ingestion.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
Aliphatic vs. Aromatic Substituents
- Its molecular weight (207.66 g/mol) is lower than the target compound due to the absence of a bulky aliphatic chain .
- 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine () : The pyridinyl substituent with a trifluoromethyl group adds polarizability and electron-deficient character, which may enhance interactions with enzymes or receptors. Its molecular formula (C₉H₇Cl₂F₃N₄) reflects higher halogen content, impacting solubility and metabolic stability .
Chlorine Position and Electronic Effects
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine () : Chlorine at the para position of the phenyl ring stabilizes the aromatic system through resonance, while the methyl group at position 1 increases steric hindrance. This compound’s SMILES (CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N) highlights its planar structure, contrasting with the branched aliphatic chain in the target compound .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₇ClN₄ | 228.72 (estimated) | 4-Cl, 1-(4-methylpentan-2-yl), 3-NH₂ | Not reported |
| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine | C₁₀H₁₀ClN₃ | 207.66 | 1-(2-Cl-C₆H₄), 4-CH₃, 3-NH₂ | Not reported |
| 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine | C₉H₇Cl₂F₃N₄ | 299.08 | 4-Cl, 1-(CF₃-pyridin-2-yl), 3-NH₂ | Not reported |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | C₁₀H₁₀ClN₃ | 207.66 | 3-(4-Cl-C₆H₄), 1-CH₃, 5-NH₂ | Not reported |
Biological Activity
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antioxidant, and potential therapeutic applications.
- Molecular Formula : C₉H₁₆ClN₃
- Molecular Weight : 201.70 g/mol
- CAS Number : 1864400-34-9
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Notably, compounds with similar structures have demonstrated effectiveness against various microorganisms.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 µg/mL |
| 4-Chloro derivatives | Candida albicans | 62.5 µg/mL |
| Other pyrazoles | Saccharomyces cerevisiae | 31.25 µg/mL |
The antimicrobial activity of these compounds is often attributed to the presence of halogen substituents, which enhance their interaction with microbial targets .
Antioxidant Activity
In addition to antimicrobial properties, studies have highlighted the antioxidant potential of pyrazole derivatives. For instance, certain pyrazoles have shown significant scavenging activity against free radicals, which is essential for preventing oxidative stress-related diseases.
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of various pyrazole derivatives reported that compounds bearing specific substituents exhibited enhanced antimicrobial and antioxidant activities. For example, compounds structurally related to this compound were evaluated for their ability to inhibit bacterial growth and scavenge free radicals in vitro .
Moreover, molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The results suggest that the presence of the chloro group and the pyrazole ring contributes to favorable binding affinities with target proteins involved in microbial resistance mechanisms .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of pyrazole derivatives indicates good bioavailability and low toxicity. Investigations using bioinformatics tools have revealed that these compounds possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, making them suitable candidates for further development in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
